molecular formula C13H14FN3O2 B057483 ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate CAS No. 256504-39-9

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No. B057483
M. Wt: 263.27 g/mol
InChI Key: DVWGQBBJLJWPKJ-UHFFFAOYSA-N
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Description

Pyrazole derivatives, including ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. These compounds are synthesized through various innovative methods, aiming at enhancing their efficacy and discovering novel pharmacological properties.

Synthesis Analysis

The synthesis of closely related pyrazole derivatives often involves cyclocondensation reactions, utilizing eco-friendly catalysts and conditions that favor environmental sustainability. For example, Kumar et al. (2018) describe the synthesis of a pyrazole derivative through a one-pot tandem Knoevenagel-cyclocondensation, highlighting the importance of choosing suitable catalysts and reaction pathways for efficient synthesis (Kumar et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is determined through techniques like X-ray crystallography, revealing intricate details about their conformation and stability. The study by Kumar et al. (2018) provides insights into the molecular arrangement, highlighting how the pyran and pyrazole rings' coplanarity and the phenyl ring's perpendicularity contribute to the compound's stability and interactions (Kumar et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the synthesis of fluorocontaining derivatives as detailed by Eleev et al. (2015), showcases the adaptability of pyrazole compounds to form structurally diverse and biologically significant molecules (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. The precise control of these properties through the synthesis process can enhance the compound's pharmaceutical utility.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, play a significant role in the compound's application in medicinal chemistry. Studies like that of Gangurde et al. (2014) on the synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, illuminate the chemical versatility and potential modifications to improve bioactivity (Gangurde et al., 2014).

Scientific Research Applications

  • Crystal Structure and Synthesis : Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate derivatives have been synthesized and analyzed for their crystal structures. These analyses are important for understanding the molecular configuration and potential applications of these compounds in various chemical reactions (Kumar et al., 2018).

  • Xanthine Oxidase Inhibitory Activity : Derivatives of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate have been studied for their inhibitory activity against xanthine oxidase. This is significant for developing treatments for diseases like gout, where xanthine oxidase plays a key role (Qi et al., 2015).

  • Selective Synthesis Applications : This compound is used in selective cyclocondensation reactions to produce specific chemical structures, showcasing its utility in targeted chemical synthesis (Lebedˈ et al., 2012).

  • Fluorescent Molecule and Herbicide Development : A study explored the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, for its potential as a novel fluorescent molecule and as a precursor for developing herbicides (Wu et al., 2006).

  • Antituberculosis Activity : Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate derivatives have been examined for their activity against Mycobacterium tuberculosis, indicating potential applications in antituberculosis drugs (Jeankumar et al., 2013).

  • Antiglaucoma Activity : Some derivatives of this compound have shown inhibitory effects on carbonic anhydrase isoenzymes, suggesting their potential as antiglaucoma agents (Kasımoğulları et al., 2010).

  • Fungicidal and Plant Growth Regulation : A study reported that certain derivatives of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate show fungicidal and plant growth regulation activities (Minga, 2005).

properties

IUPAC Name

ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14/h3-7H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGQBBJLJWPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165496
Record name Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

CAS RN

256504-39-9
Record name Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256504-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
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Synthesis routes and methods I

Procedure details

111.75 g (75 ml, 0.98 mol) of trifluoroacetic acid are added to 100.00 g (0.613 mol) of the sodium salt of ethyl cyanopyruvate (prepared in analogy to Borsche and Manteuffel, Liebigs Ann. 1934, 512, 97) while stirring efficiently in 2.5 l of dioxane at room temperature under argon, and the mixture is stirred for 10 min, during which most of the precursor dissolves. Then 85.93 g (0.613 mol) of 2-fluorobenzyl-hydrazine are added, and the mixture is boiled overnight. After cooling, the sodium trifluoroacetate crystals which have separated out are filtered off with suction and washed with dioxane, and the remaining crude solution is reacted further.
Quantity
75 mL
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100 g
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85.93 g
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2.5 L
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Synthesis routes and methods II

Procedure details

Under argon, 100 g (0.613 mol) of the sodium salt of ethyl cyanopyruvate (preparation analogously to Borsche and Manteuffel, Liebigs Ann. 1934, 512, 97) in 2.5 l of dioxane are admixed, with efficient stirring and at room temperature, with 111.75 g (75 ml, 0.98 mol) of trifluoroacetic acid, and the mixture is stirred for 10 min, during which a large proportion of the starting material dissolves. 85.93 g (0.613 mol) of 2-fluorobenzylhydrazine are then added, and the mixture is boiled overnight. After cooling, the precipitated sodium trifluoroacetate crystals are filtered off with suction and washed with dioxane, and the crude solution is reacted further.
Quantity
100 g
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reactant
Reaction Step One
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0 (± 1) mol
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75 mL
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85.93 g
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2.5 L
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The solution of methyl (2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate in methanol obtained from example 2 E) is mixed with 33.76 g (32.19 ml, 562 mmol) of glacial acetic acid and 9.28 g (173 mmol) of ammonium chloride and stirred under reflux overnight. The solvent is evaporated in vacuo, the residue is thoroughly triturated with acetone, and the precipitated solid is filtered off with suction.
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0 (± 1) mol
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32.19 mL
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9.28 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
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ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
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ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Citations

For This Compound
7
Citations
S Bi, W Diao, T Tian, T Zhou, K Lin… - … Process Research & …, 2023 - ACS Publications
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9) was a key intermediate for the preparation of vericiguat (1). A new approach for the synthesis of 9 was …
Number of citations: 2 pubs.acs.org
J He, Z Li, G Dhawan, W Zhang, AE Sorochinsky… - Chinese Chemical …, 2023 - Elsevier
Nine new fluorine-containing drugs have been approved by the US Food and Drug Administration (FDA) in 2021, which are presented in this review article. These small molecular …
Number of citations: 61 www.sciencedirect.com
M Follmann, J Ackerstaff, G Redlich… - Journal of medicinal …, 2017 - ACS Publications
The first-in-class soluble guanylate cyclase (sGC) stimulator riociguat was recently introduced as a novel treatment option for pulmonary hypertension. Despite its outstanding …
Number of citations: 160 pubs.acs.org
J Mittendorf, S Weigand, C Alonso‐Alija… - ChemMedChem …, 2009 - Wiley Online Library
Direct stimulation of soluble guanylate cyclase (sGC) represents a promising therapeutic strategy for the treatment of a range of diseases, including the severely disabling pulmonary …
M Follmann, C Becker, L Roessig… - … accounts in drug …, 2022 - Wiley Online Library
Vericiguat belongs to a novel class of drugs termed soluble guanylate cyclase (sGC) stimulators. Upon binding to sGC these drugs lead to concentration dependent production of the …
Number of citations: 1 onlinelibrary.wiley.com
BK Narang, S Roy, R Sharma, V Singh… - Clinical and …, 2015 - Taylor & Francis
Pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) is a life-threatening condition distinguished by elevated pressure of pulmonary …
Number of citations: 4 www.tandfonline.com
X Huang, RG Aslanian, WH Tang - 2022 - Wiley Online Library
It has been almost nine years now since the publication of the first edition of Case Studies in Modern Drug Discovery and Development in 2012. The book has been well received, in …
Number of citations: 3 onlinelibrary.wiley.com

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